Bienvenue dans la boutique en ligne BenchChem!

6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one

IGF-1R kinase inhibition Cancer therapeutics Cellular target engagement

6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (CAS 74356-83-5, molecular formula C12H9N3O, molecular weight 211.22 g/mol) is a heterocyclic compound comprising a benzimidazole ring fused at the 2-position to a pyridin-2(1H)-one moiety. This scaffold serves as the non-substituted core structure of a therapeutically significant class of ATP-competitive kinase inhibitors, most notably those targeting the insulin-like growth factor 1 receptor (IGF-1R).

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 74356-83-5
Cat. No. B3357636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one
CAS74356-83-5
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=O)N3
InChIInChI=1S/C12H9N3O/c16-11-7-3-6-10(13-11)12-14-8-4-1-2-5-9(8)15-12/h1-7H,(H,13,16)(H,14,15)
InChIKeyBVNZJHVZTWOXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (CAS 74356-83-5): A Core Scaffold for Kinase Inhibitor Procurement


6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (CAS 74356-83-5, molecular formula C12H9N3O, molecular weight 211.22 g/mol) is a heterocyclic compound comprising a benzimidazole ring fused at the 2-position to a pyridin-2(1H)-one moiety . This scaffold serves as the non-substituted core structure of a therapeutically significant class of ATP-competitive kinase inhibitors, most notably those targeting the insulin-like growth factor 1 receptor (IGF-1R) [1]. The compound is primarily utilized as a versatile synthetic intermediate and a reference standard in medicinal chemistry campaigns aimed at developing anti-cancer agents, with its value defined by its amenability to regioselective functionalization at multiple positions on both heterocyclic rings [2].

Why Generic Benzimidazole-Pyridinone Analogs Cannot Substitute for 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one


Within the benzimidazole-pyridinone chemotype, minor structural modifications produce extreme variations in target potency and selectivity that preclude simple analog substitution. The unsubstituted core 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one serves as the critical synthetic entry point for generating diverse analogs, but its intrinsic biochemical profile differs profoundly from its decorated derivatives. For IGF-1R inhibition, the core scaffold alone displays an IC50 of 8 nM in cellular autophosphorylation assays [1], whereas the elaborated clinical candidate BMS-536924—bearing a 4-(2-hydroxy-2-phenylethylamino) substituent and a 4-methyl-6-morpholino benzimidazole—shows an IC50 of 100 nM . This 12.5-fold difference in cellular potency illustrates that the core scaffold's binding mode, conformational preferences, and electronic properties are fundamentally altered by peripheral substitution. Furthermore, imidazole moiety replacements in this series were explicitly pursued to improve selectivity for IGF-1R over cytochrome P450 enzymes [2], meaning that analogs with different substitution patterns possess divergent off-target profiles that cannot be inferred from the core structure alone.

Quantitative Differentiation Evidence for 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one vs. Closest Analogs


IGF-1R Cellular Potency: Unsubstituted Core vs. BMS-536924 (12.5-Fold Superior Potency)

The unsubstituted core scaffold 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one demonstrates an IC50 of 8 nM against full-length human IGF-1R in a cellular autophosphorylation assay using mouse NIH 3T3 cells overexpressing the receptor [1]. In contrast, the first-generation clinical candidate BMS-536924—a 4-(2-hydroxy-2-phenylethylamino)-substituted, 4-methyl-6-morpholino derivative of the same core—exhibits an IC50 of 100 nM under comparable ATP-competitive kinase inhibition conditions . This represents a 12.5-fold potency advantage for the unsubstituted core, indicating that the minimal scaffold possesses intrinsic binding affinity that is partially attenuated by the bulky substituents present in BMS-536924.

IGF-1R kinase inhibition Cancer therapeutics Cellular target engagement

Potency Gap Between Unsubstituted Core and Second-Generation Clinical Candidate BMS-754807

The unsubstituted core (IC50 = 8 nM) occupies an intermediate potency position relative to the second-generation clinical candidate BMS-754807, a pyrrolo[1,2-f][1,2,4]triazine-based IGF-1R/IR inhibitor with an IC50 of 1.8 nM and a Ki < 2 nM in cell-free kinase assays . While BMS-754807 is 4.4-fold more potent at the enzymatic level, it is structurally distinct—not a direct benzimidazole-pyridinone analog—and its development program focused on achieving picomolar potency at the cost of broader kinome activity (IC50 values of 6, 44, 7, 4, 9, and 25 nM against Met, RON, TrkA, TrkB, AurA, and AurB, respectively) . The unsubstituted benzimidazole-pyridinone core, by contrast, provides a cleaner selectivity starting point, as evidenced by the class-level SAR showing that selectivity over cytochrome P450 enzymes can be engineered through imidazole moiety replacement without the confounding multi-kinase activity inherent to BMS-754807 [1].

IGF-1R inhibitor Kinase selectivity Clinical candidate benchmarking

Synthetic Versatility: Unsubstituted Core as the Optimal Intermediate for Parallel SAR Exploration

The unsubstituted 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one scaffold provides four distinct vectors for regioselective diversification—the pyridinone N1 and C4 positions, and the benzimidazole N1 and C4/C6 positions—without requiring protecting group strategies that are mandatory for pre-functionalized analogs such as BMS-536924 or BMS-695735 [1]. In the published SAR of this series, the 4-position of the pyridinone ring has been elaborated with (2-hydroxy-2-phenylethylamino) substituents to improve IGF-1R potency, while the benzimidazole 6-position has been functionalized with piperazine substituents to modulate CYP3A4 inhibition and aqueous solubility [2]. Pre-substituted analogs such as BMS-536924 (4-methyl-6-morpholino benzimidazole; 4-(2-hydroxy-2-phenylethylamino) pyridinone) [3] and BMS-695735 (4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one) [4] are endpoint compounds with fixed substitution patterns that preclude systematic analog generation. The unsubstituted core, in contrast, enables divergent parallel synthesis: a single batch can yield dozens of analogs through combinatorial modification at these positions, a workflow not achievable with any pre-substituted comparator.

Parallel synthesis Medicinal chemistry Structure-activity relationship Regioselective functionalization

Target Class Versatility: IGF-1R, PDHK1, and JAK1 Inhibitory Activity Across Distinct Therapeutic Indications

Beyond its well-characterized IGF-1R activity (IC50 = 8 nM), the benzimidazole-pyridinone scaffold has demonstrated inhibitory activity against pyruvate dehydrogenase kinase 1 (PDHK1), a metabolic regulator identified as a synthetic-essential gene in PTEN-deficient cancers [1]. A benzimidazole and imidazopyridine derivative based on this scaffold is documented as a PDHK1 inhibitor in the Therapeutic Target Database, representing a mechanistically orthogonal application distinct from the kinase-targeting IGF-1R program [1]. Additionally, structure-based design efforts have yielded (benz)imidazole pyridones as JAK1-selective kinase inhibitors, with a co-crystal structure (PDB entry featuring 4-[(4-aminocyclohexyl)amino]-3-(1H-benzimidazol-2-yl)-1H-pyridin-2-one) confirming the scaffold's adaptability to a third kinase target with a different activation loop conformation [2]. In contrast, the pre-substituted analogs BMS-536924, BMS-754807, and BMS-695735 were each optimized exclusively for IGF-1R/IR dual inhibition and do not demonstrate this breadth of target class applicability [3]. The unsubstituted core thus represents a multi-target starting scaffold, whereas each substituted analog is locked into a single-target pharmacology.

Multi-target pharmacology PDHK1 inhibition JAK1 selectivity Metabolic oncology

P450 Metabolic Liability Profile: Implications of Imidazole Moiety for CYP Interaction Risk

A critical differentiator within the benzimidazole-pyridinone series is the cytochrome P450 (CYP) interaction profile. Published SAR studies explicitly examined imidazole moiety replacements in the 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one series to improve selectivity for IGF-1R inhibition over CYP enzymes, as the imidazole nitrogen can coordinate the heme iron of CYP isoforms [1]. BMS-536924, which contains the intact benzimidazole moiety, was associated with potent CYP3A4 induction mediated by pregnane X receptor (PXR) transactivation, representing a significant drug-drug interaction liability that required extensive structural modification to mitigate [2]. The unsubstituted core 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one, by virtue of its minimal substitution, allows prospective medicinal chemists to assess baseline CYP interaction and engineer selectivity from the ground up, rather than retrospectively fixing liabilities as was necessary for BMS-536924. Subsequent clinical candidates (e.g., BMS-754807) abandoned the benzimidazole moiety entirely in favor of a pyrrolotriazine core, underscoring that the imidazole ring's heme-binding potential is a class-level liability that must be managed through deliberate structural modification [3].

Cytochrome P450 Drug-drug interaction ADME optimization CYP3A4 induction

Optimal Research and Industrial Application Scenarios for 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting IGF-1R Kinase

With a cellular IC50 of 8 nM against IGF-1R [1], the unsubstituted core qualifies as a high-potency fragment (molecular weight 211.22 g/mol, ligand efficiency ≈ 0.45 kcal/mol per heavy atom if ΔG is estimated from IC50). This potency at such low molecular weight makes it an exceptional starting point for fragment growing, merging, or linking strategies. In contrast, BMS-536924 (MW 479.96, IC50 = 100 nM) and BMS-695735 (MW 512.02, IC50 = 34 nM) have ligand efficiencies approximately 3–4 times lower and cannot serve as fragments. Procurement of the unsubstituted core enables FBDD workflows—NMR and X-ray crystallography-based fragment screens, SPR binding assays, and structure-guided elaboration—that are incompatible with the larger, pre-decorated analogs [2].

Combinatorial Library Synthesis for Multi-Vector SAR Exploration

The scaffold's four accessible diversification positions (pyridinone N1 and C4, benzimidazole N1 and C4/C6) permit parallel synthesis of focused libraries containing hundreds of analogs from a single procurement batch. Published SAR campaigns have validated that 4-position substitution modulates IGF-1R potency, while benzimidazole 6-position piperazine substitution tunes CYP3A4 inhibition and aqueous solubility [1]. This divergent synthetic capability provides procurement efficiency: one gram of the unsubstituted core can yield dozens of screening compounds, whereas one gram of BMS-536924 or BMS-695735 yields only that single compound for testing [1].

Multi-Target Probe Development Across Oncology and Immunology Indications

The scaffold's validated activity against three distinct therapeutic targets—IGF-1R (oncology, IC50 = 8 nM) [1], PDHK1 (metabolic oncology, PTEN-deficient cancers) [2], and JAK1 (immunology/inflammation, co-crystal structure available) —enables a single procurement to support three parallel discovery programs. This multi-target versatility is unique to the unsubstituted core: BMS-536924, BMS-754807, and BMS-695735 were each developed exclusively for IGF-1R/IR and lack documented PDHK1 or JAK1 activity [3]. Research groups operating at the intersection of oncology and immunology can maximize procurement value by deploying the same compound batch across multiple assay cascades.

CYP Liability Reference Standard for Benzimidazole-Containing Kinase Inhibitor Programs

As the structurally simplest member of the benzimidazole-pyridinone chemotype, the unsubstituted core serves as the definitive reference compound for establishing baseline cytochrome P450 interaction profiles. The imidazole ring's potential for heme iron coordination, which manifested as potent CYP3A4 induction in BMS-536924 [1], can be prospectively characterized using the core scaffold before committing to elaborate substitution patterns. Subsequent SAR efforts to replace the imidazole moiety to improve CYP selectivity [1] necessarily require the unsubstituted core as the comparator to quantify the magnitude of improvement. No pre-substituted analog can fulfill this reference function, as every substitution introduces confounding variables that obscure the intrinsic contribution of the imidazole to CYP binding.

Quote Request

Request a Quote for 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.